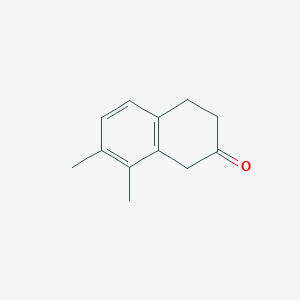
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of methyl groups at positions 7 and 8, along with a ketone group at position 2, makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of a suitable naphthalene derivative with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one exerts its effects depends on its interaction with molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methylnaphthalene: Similar structure with an acetyl group at position 2.
1,4-Dimethylnaphthalene: Similar structure with methyl groups at positions 1 and 4.
2,3-Dimethylnaphthalene: Similar structure with methyl groups at positions 2 and 3.
Uniqueness
7,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to the specific positioning of its methyl groups and the presence of a ketone group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-8-3-4-10-5-6-11(13)7-12(10)9(8)2/h3-4H,5-7H2,1-2H3 |
InChI Key |
FSBWGFCKMRKNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(=O)C2)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



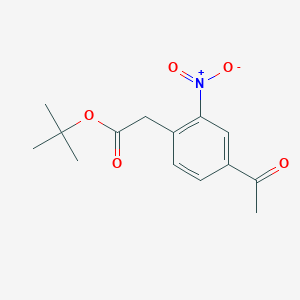
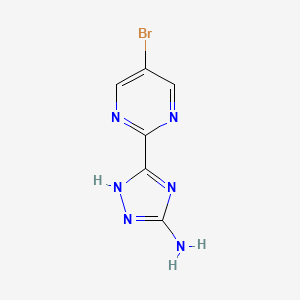
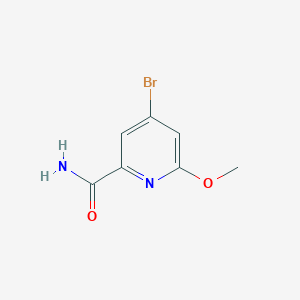
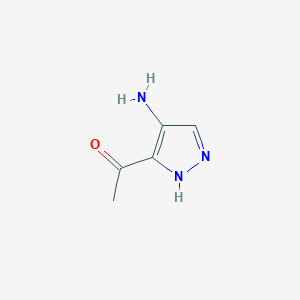
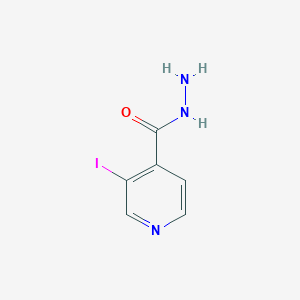
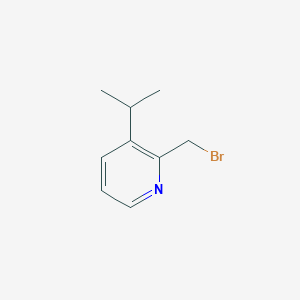

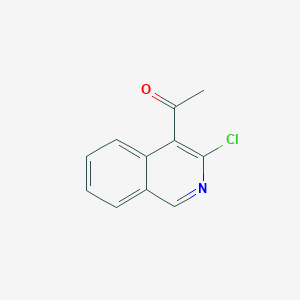
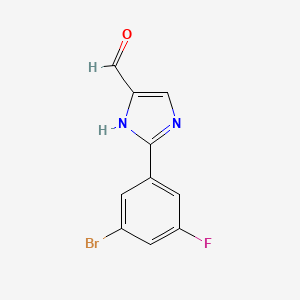
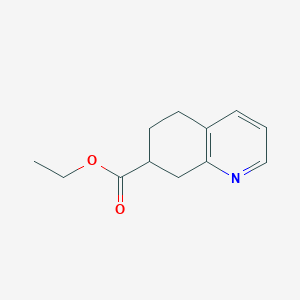
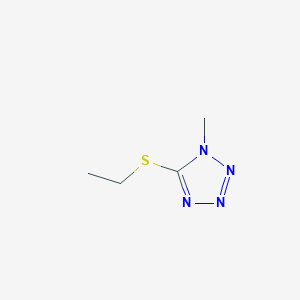
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

